(E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C18H18BrN3O2 and its molecular weight is 388.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
(E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one, due to its complex structure, finds potential applications in the synthesis of various biologically active compounds. For instance, compounds synthesized through multi-component one-pot synthesis, involving chromene and quinoline moieties attached to pyrimidine and piperazine structures, have shown significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies against Bcl-2 protein indicated good binding affinities, suggesting the potential for cancer therapeutic applications (Parveen et al., 2017).
Antimicrobial and Antifungal Activities
The research has also explored the antimicrobial and antifungal potentials of related compounds. For example, novel pyrimidine derivatives have been synthesized and tested for their analgesic and ulcerogenic activities, showcasing significant results without ulcerogenic effects, which implies their use in medicinal chemistry for developing new therapeutic agents (Chaudhary et al., 2012). Moreover, thio-substituted ethyl nicotinate derivatives and their cyclization products have been evaluated for their antimicrobial activities, indicating potential applications in addressing microbial infections (Gad-Elkareem et al., 2011).
Anticancer Properties
Another area of application is in anticancer research, where compounds derived from piperidine and pyrimidine have been synthesized and assessed for their anticancer activities. For example, spiro-piperidin-4-ones have demonstrated promising in vitro and in vivo activity against Mycobacterium tuberculosis, showcasing their potential as new treatments for tuberculosis, including multidrug-resistant strains (Kumar et al., 2008).
Chemical Synthesis and Modification
The chemical synthesis and modification of this compound and its analogs play a crucial role in the development of new pharmaceuticals. The cine-amination of substituted pyrimidines has been studied to understand reaction mechanisms and to develop novel synthetic pathways for producing aminopyrimidines, which are valuable in pharmaceutical research (Rasmussen et al., 1978).
Properties
IUPAC Name |
(E)-1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c19-15-11-20-18(21-12-15)24-16-7-4-10-22(13-16)17(23)9-8-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZHGYYCJSMPAC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.